(6-imino-3H-pyridin-3-yl)-(2-methoxyphenyl)methanone
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Overview
Description
(6-imino-3H-pyridin-3-yl)-(2-methoxyphenyl)methanone is a chemical compound that features a pyridine ring with an imino group at the 6-position and a methoxyphenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-imino-3H-pyridin-3-yl)-(2-methoxyphenyl)methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Imino Group: The imino group can be introduced via the reaction of the pyridine derivative with an appropriate amine under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction, where the pyridine derivative reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(6-imino-3H-pyridin-3-yl)-(2-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(6-imino-3H-pyridin-3-yl)-(2-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-imino-3H-pyridin-3-yl)-(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-phenylethanol: An aromatic compound with a hydroxyl group.
p-hydroxyphenylethanol: Similar structure with an additional hydroxyl group.
4-hydroxybenzaldehyde: Contains an aldehyde group instead of a methanone moiety.
Uniqueness
(6-imino-3H-pyridin-3-yl)-(2-methoxyphenyl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
(6-imino-3H-pyridin-3-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C13H12N2O2/c1-17-11-5-3-2-4-10(11)13(16)9-6-7-12(14)15-8-9/h2-9,14H,1H3 |
InChI Key |
KBMTZXAJWVEZCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2C=CC(=N)N=C2 |
Origin of Product |
United States |
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